REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11]C)[C:9]=1[OH:10])[CH:5]=[O:6].B(Br)(Br)Br>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:11])[C:9]=1[OH:10])[CH:5]=[O:6]
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0°
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of methanol
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the trimethyl borate was removed by azeotropation with added methanol
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.51 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 10.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |